Talabostat
Overview
Description
Talabostat, also known as Val-boro-pro or PT-100, is a small molecule with antineoplastic and hematopoiesis-stimulating activities . It inhibits dipeptidyl peptidases, such as fibroblast activation protein (FAP), by cleaving N-terminal Xaa-Pro or Xaa-Ala residues . This results in the stimulation of cytokine and chemokine production and specific T-cell immunity and T-cell dependent activity .
Molecular Structure Analysis
Talabostat has a molecular formula of C9H19BN2O3 and a molecular weight of 214.07 g/mol . Its IUPAC name is [(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid . The InChI and SMILES strings provide more detailed information about its molecular structure .
Physical And Chemical Properties Analysis
Talabostat has a molecular formula of C9H19BN2O3 and a molecular weight of 214.07 g/mol . It is an orally active small molecule .
Scientific Research Applications
1. Cancer Research
- Enhancing Chemotherapy Effects: Talabostat has shown promise in enhancing the effects of chemotherapy drugs. For example, it has been combined with cisplatin to treat stage IV melanoma, demonstrating some efficacy (Cunningham et al., 2006).
- Application in Lung Cancer and Melanoma: Clinical trials indicated significant activity of talabostat in treating non-small-cell lung cancer and malignant melanoma, including complete responses in some patients (Cunningham, 2007).
2. Immunotherapy and Hematopoiesis
- Stimulation of Immune Responses: Talabostat has been observed to stimulate immune responses through upregulation of cytokines and chemokines, which is critical in cancer immunotherapy (Jesson et al., 2007).
- Hematopoietic Effects: It exhibits hematopoietic properties, potentially useful in treating hematopoietic disorders like neutropenia, anemia, and thrombocytopenia (McIntyre & Caslaner, 2004).
3. Anti-Inflammatory and Metabolic Effects
- Reducing Obesity-Associated Inflammation: Research suggests talabostat might alleviate obesity and associated metabolic dysfunctions by suppressing macrophage-driven adipose inflammation (Wu et al., 2020).
4. Exploring Novel Mechanisms in Immune System Activation
- Inducing Pyroptosis in Monocytes and Macrophages: Talabostat activates pro-caspase-1 in these cells, leading to a proinflammatory form of cell death, which is significant for its immune-stimulating properties (Okondo et al., 2017).
5. Advancements in Trial Designs
- Pediatric Phase I Trial Design: A novel trial design was developed for talabostat, focusing on maximum target inhibition as the primary endpoint, demonstrating a more rational approach for dose-finding studies, especially in pediatric oncology (Meany et al., 2010).
Future Directions
Talabostat is under clinical development by BioXcel Therapeutics and is currently in Phase I for Refractory Acute Myeloid Leukemia . It is also being evaluated in a phase 1b/2 study in combination with pembrolizumab, in metastatic castration-resistant prostate cancer (mCRPC) patients with small-cell neuroendocrine carcinoma (SCNC) phenotype .
properties
IUPAC Name |
[(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BN2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8,14-15H,3-5,11H2,1-2H3/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCMADOPPWWGNZ-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)C(C(C)C)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@@H]1CCCN1C(=O)[C@H](C(C)C)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869984 | |
Record name | Talabostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70869984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Talabostat | |
CAS RN |
149682-77-9 | |
Record name | Talabostat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149682-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Talabostat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149682779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talabostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06182 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Talabostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70869984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TALABOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ1O2SH88Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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